molecular formula C3H4N4S2 B1621403 6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol CAS No. 6087-35-0

6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol

Cat. No.: B1621403
CAS No.: 6087-35-0
M. Wt: 160.2 g/mol
InChI Key: WNRBYKQZZRSEDI-UHFFFAOYSA-N
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Description

6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol is a heterocyclic compound with the molecular formula C3H4N4S2 It is characterized by a thiadiazine ring, which is a six-membered ring containing three nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of thiourea with hydrazine derivatives under acidic conditions. The reaction typically proceeds as follows:

  • Thiourea is reacted with hydrazine hydrate in the presence of hydrochloric acid.
  • The mixture is heated to promote cyclization, forming the thiadiazine ring.
  • The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols or amines.

    Substitution: Various substituted thiadiazine derivatives.

Scientific Research Applications

6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-amino-1,3,4-thiadiazole-2-thiol

Uniqueness

6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol is unique due to its specific ring structure and the presence of both amino and imino groups

Properties

IUPAC Name

4,6-diamino-1,3,5-thiadiazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4S2/c4-1-6-2(5)9-3(8)7-1/h(H4,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRBYKQZZRSEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=S)SC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372662
Record name 4,6-Diamino-2H-1,3,5-thiadiazine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-35-0
Record name 4,6-Diamino-2H-1,3,5-thiadiazine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6087-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 8148
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006087350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC8148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Diamino-2H-1,3,5-thiadiazine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol
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Reactant of Route 6
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